molecular formula C9H11NO2 B2752702 N-(furan-2-ylmethyl)cyclopropanecarboxamide CAS No. 540791-34-2

N-(furan-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2752702
CAS No.: 540791-34-2
M. Wt: 165.192
InChI Key: QZRXTKNENJCVNF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative characterized by a furan-2-ylmethyl substituent attached to the amide nitrogen. Its molecular structure combines the strained cyclopropane ring with a heteroaromatic furan moiety, making it a compound of interest in medicinal chemistry and agrochemical research. Synonyms for this compound include N-[(2-chloro-6-methylquinolin-3-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanecarboxamide (AC1LS7Z6) and CTK8J5728 . The compound’s InChIKey (YKUDIDCOZDBYIT-UHFFFAOYSA-N) and CAS number (606102-73-2) are critical identifiers for database searches .

Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRXTKNENJCVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)cyclopropanecarboxamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine under specific conditions. The reaction can be facilitated by using coupling reagents such as DMT/NMM/TsO- or EDC, and the process can be optimized by adjusting the reaction time, solvent, and substrate amounts.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using microwave-assisted conditions to enhance reaction efficiency and yield. This method allows for the production of the compound under mild conditions, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

  • Medicine: Its derivatives could be explored for therapeutic uses, such as antimicrobial or anti-inflammatory agents.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)cyclopropanecarboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.

Comparison with Similar Compounds

Substituted Pyridine and Sulfonamide Derivatives

Several cyclopropanecarboxamide derivatives with pyridine and sulfonamide substituents have been synthesized and evaluated for biological activity. For example:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Context Reference
N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide (Compound 19) C₁₅H₂₁ClN₄O₃S 372.87 Pyridinyl, sulfonamidoethyl, dihydropyrrole GSK-3β inhibitors (neuroprotection)
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives Varies ~300–400 Pyridinylsulfonyl CFTR-mediated disease treatment
N-(2'-Cyano-[4,4'-bipyridin]-2-yl)cyclopropanecarboxamide (Compound 25) C₁₅H₁₂N₄O 265.26 Bipyridinyl, cyano Not specified

Key Observations :

  • Pyridinylsulfonyl derivatives (e.g., ) are tailored for specific therapeutic applications, such as cystic fibrosis, by modulating ion channels.

Furan- and Thiophene-Containing Analogues

Compounds with furan or thiophene substituents exhibit structural and electronic similarities to N-(furan-2-ylmethyl)cyclopropanecarboxamide:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Context Reference
N-(furan-2-ylmethyl)-N-[(9-methyl-[1,2,3,4]tetrazolo[1,5-a]quinolin-4-yl)methyl]cyclopropanecarboxamide C₂₃H₂₁N₅O₂ 403.45 Tetrazoloquinoline, furanylmethyl Not specified
N-(4-bromophenyl)furan-2-carboxamide (Compound 3) C₁₁H₈BrNO₂ 282.10 Bromophenyl, furan Suzuki-Miyaura coupling intermediate
(±)-α-[N-(3-chlorophenyl)cyclopropanecarboxamido]γ-butyrolactone (Cyprofuram) C₁₅H₁₅ClNO₃ 292.74 Chlorophenyl, butyrolactone Pesticide

Key Observations :

  • The tetrazoloquinoline derivative demonstrates how heteroaromatic extensions (e.g., tetrazolo rings) can modulate steric and electronic properties for target engagement.
  • Cyprofuram highlights the agrochemical utility of cyclopropanecarboxamides, diverging from pharmaceutical applications.

Fluorinated and Halogenated Derivatives

Fluorine and halogen atoms are frequently incorporated to enhance metabolic stability and binding:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Context Reference
(1R,2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxy]methyl-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide C₂₃H₂₁F₂N₃O₂ 433.43 Fluorophenyl, fluoropyridinyl, pyrimidinyloxy Pharmaceutical candidate
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide C₂₁H₁₉ClF₃NO 405.83 Chloro-trifluoropropenyl, diphenyl Structural study

Key Observations :

  • Fluorination (e.g., ) is a common strategy to improve pharmacokinetic properties.
  • The chloro-trifluoropropenyl derivative exemplifies how bulky substituents influence crystallographic packing and reactivity.

Hydroxyimino and Hydroxymethyl Derivatives

Functional groups like hydroxyimino and hydroxymethyl are introduced to modify solubility and hydrogen-bonding capacity:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Context Reference
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₅N₂O₃ 259.27 Hydroxyimino, methoxyphenyl Organic synthesis
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide C₁₁H₂₁NO₂ 199.29 Hydroxymethyl, isopropyl Structural analysis

Key Observations :

  • Hydroxyimino groups (e.g., ) may enhance chelation properties or serve as intermediates for further functionalization.
  • Hydroxymethyl derivatives (e.g., ) prioritize stereochemical precision, critical for chiral drug development.

Biological Activity

N-(furan-2-ylmethyl)cyclopropanecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a furan moiety and a carboxamide group. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, with a molecular weight of approximately 205.23 g/mol. The furan ring contributes to the compound's reactivity and potential interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound may function through:

  • Enzyme Inhibition: The carboxamide group may enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation: Interactions with receptor sites can lead to modulation of signaling pathways, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Investigations into its anticancer potential reveal that it may inhibit tumor cell proliferation through apoptosis induction.

Summary of Biological Activities

Activity Description References
AntimicrobialExhibits activity against specific bacterial strains
AnticancerInduces apoptosis in tumor cells

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy Study:
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
  • Cancer Cell Line Study:
    • In vitro assays on human cancer cell lines demonstrated that this compound could reduce cell viability by inducing apoptosis via caspase activation.
  • Mechanistic Insights:
    • Interaction studies using molecular docking simulations revealed potential binding sites on key enzymes involved in metabolic pathways, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

Compound Name Molecular Formula Key Features
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamideC_{16}H_{17}N O_3Contains a phenolic group; potential for different interactions
N-[2-[benzyl(furan-2-ylmethyl)amino]-2-oxoethyl]cyclopropanecarboxamideC_{15}H_{16}N O_3Incorporates a benzyl group; distinct pharmacological properties
1-(4-fluorophenyl)-N-{(2-(furan-2-yl)pyridin-4-y)methyl}cyclopropanecarboxamideC_{15}H_{16}F N OFeatures a fluorophenyl group; enhanced lipophilicity

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)cyclopropanecarboxamide and its derivatives?

The synthesis of cyclopropanecarboxamide derivatives typically involves:

  • Acylation of amines : Reacting cyclopropanecarbonyl chloride with furfurylamine derivatives in dichloromethane or acetonitrile under reflux (60–120°C) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Coupling reactions : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate cyclopropanecarboxylic acid with furfurylamine in anhydrous solvents like THF .
  • Multistep protocols : For complex analogs, intermediate steps may include urea formation (e.g., reacting isocyanates with amines) or fluorination via electrophilic substitution .
    Key optimization factors : Low temperatures (0–5°C) during acylation minimize side reactions, while solvent polarity affects reaction rates and yields .

Q. How can the purity and structural integrity of this compound be verified?

  • Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm) to assess purity .
  • Spectroscopy :
    • 1H/13C NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for CONHR protons) and cyclopropane ring integrity (δ ~1.0–2.5 ppm for CH2 groups) .
    • IR : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and furan C-O-C stretching (~1015 cm⁻¹) .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., planar amide conformation, dihedral angles between aromatic rings) .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of cyclopropanecarboxamide derivatives during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions in moisture-sensitive steps .
  • Catalysis : Pd-mediated cross-coupling for aryl-functionalized analogs or enzyme-catalyzed amidation for enantioselective synthesis .
  • Temperature control : Slow addition of acyl chlorides at 0°C minimizes exothermic side reactions .
  • Purification : Recrystallization from chloroform/methanol (1:3 v/v) improves crystallinity .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound analogs?

  • Fluorine substitution : Introducing fluorine at the phenyl ring (e.g., 4-fluoro analogs) enhances metabolic stability and binding affinity to targets like TRPM8 ion channels via polar interactions .
  • Heterocyclic variations : Replacing furan with thiophene increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted studies .
  • Amide linker flexibility : Substituting cyclopropane with piperidine alters conformational dynamics, affecting receptor selectivity (e.g., opioid vs. serotonin receptors) .

Q. What experimental approaches are used to resolve contradictions in biological activity data across studies?

  • Target-specific assays : Use isoform-selective enzymes (e.g., COX-2 vs. COX-1) to clarify anti-inflammatory mechanisms .
  • Binding assays : Surface plasmon resonance (SPR) or ITC quantifies binding constants (KD) to differentiate nonspecific interactions .
  • Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC50 values .
  • Structural analogs : Compare activity trends across derivatives to isolate pharmacophore contributions .

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

  • Receptor preparation : Optimize protein structures (e.g., opioid receptors) using homology modeling and molecular dynamics (AMBER/CHARMM force fields) .
  • Docking protocols : AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling to assess binding poses. Key interactions include:
    • Hydrogen bonding between the amide carbonyl and receptor residues (e.g., Tyr148 in TRPM8) .
    • π-π stacking of the furan ring with aromatic side chains (e.g., Phe330 in COX-2) .
  • Validation : Match docking scores (ΔG) with experimental IC50 values (R² > 0.7) to refine scoring functions .

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